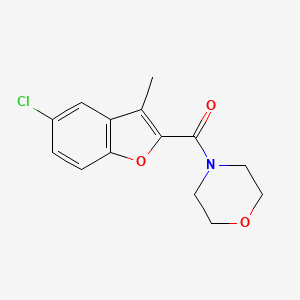
4-Cyclohexyl-1,3-dithiol-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-1,3-dithiol-2-thione (CDTT) is a sulfur-containing compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. CDTT is a cyclic dithiocarbamate derivative that is synthesized from cyclohexylamine and carbon disulfide.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-1,3-dithiol-2-thione is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of cysteine and methionine. 4-Cyclohexyl-1,3-dithiol-2-thione has also been shown to have antioxidant properties, which may contribute to its activity as a fungicide and pesticide.
Biochemical and Physiological Effects:
4-Cyclohexyl-1,3-dithiol-2-thione has been shown to have various biochemical and physiological effects. In animal studies, 4-Cyclohexyl-1,3-dithiol-2-thione has been shown to have anti-inflammatory and analgesic effects. Additionally, 4-Cyclohexyl-1,3-dithiol-2-thione has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-Cyclohexyl-1,3-dithiol-2-thione is its broad-spectrum activity against various plant pathogens. Additionally, 4-Cyclohexyl-1,3-dithiol-2-thione is relatively inexpensive and easy to synthesize. However, 4-Cyclohexyl-1,3-dithiol-2-thione has limited solubility in water, which may limit its applications in certain lab experiments.
Future Directions
There are several future directions for the research and development of 4-Cyclohexyl-1,3-dithiol-2-thione. One potential direction is the synthesis of 4-Cyclohexyl-1,3-dithiol-2-thione derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 4-Cyclohexyl-1,3-dithiol-2-thione and its potential applications in medicine, agriculture, and material science. Finally, the development of 4-Cyclohexyl-1,3-dithiol-2-thione-based formulations for use in commercial products such as fungicides and pesticides may have significant economic and environmental impacts.
Synthesis Methods
4-Cyclohexyl-1,3-dithiol-2-thione can be synthesized through the reaction between cyclohexylamine and carbon disulfide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform, ethyl acetate, and benzene.
Scientific Research Applications
4-Cyclohexyl-1,3-dithiol-2-thione has shown promising results in various scientific research applications. One of the most significant applications of 4-Cyclohexyl-1,3-dithiol-2-thione is its use as a fungicide and pesticide in agriculture. 4-Cyclohexyl-1,3-dithiol-2-thione has been shown to have broad-spectrum activity against various plant pathogens, including fungi, bacteria, and viruses. Additionally, 4-Cyclohexyl-1,3-dithiol-2-thione has been used as a chelating agent in metal extraction and purification processes.
properties
IUPAC Name |
4-cyclohexyl-1,3-dithiole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQWJCWXECXISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-1,3-dithiole-2-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide](/img/structure/B7461551.png)




![N-[1-(2-chlorophenyl)ethyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7461577.png)
![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7461622.png)

![5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-yl(pyrrolidin-1-yl)methanone](/img/structure/B7461644.png)


![6-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7461661.png)
![Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate](/img/structure/B7461665.png)